molecular formula C8H5N3O4 B11820220 N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine

N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine

Cat. No.: B11820220
M. Wt: 207.14 g/mol
InChI Key: HOBIAVJOIGRUHM-UHFFFAOYSA-N
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Description

N-[(5-Nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine is a heterocyclic compound featuring a benzoxazole core substituted with a nitro group at the 5-position and a hydroxylamine-derived Schiff base (-CH=N-O-) at the 2-position. The hydroxylamine moiety introduces hydrogen-bonding capabilities, which may contribute to crystallographic packing or intermolecular interactions in applications such as sensing or catalysis .

Properties

IUPAC Name

N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-9-4-8-10-6-3-5(11(13)14)1-2-7(6)15-8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBIAVJOIGRUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-nitro-1,3-benzoxazole with hydroxylamine The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

(a) N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine ()

  • Structural Differences : Replaces the benzoxazole ring with a benzodioxol system (two oxygen atoms in a dioxolane ring vs. one oxygen and one nitrogen in benzoxazole).
  • Key Properties :
    • Molecular Weight: 240.17 g/mol (vs. ~224.16 g/mol for the target compound).
    • logP: 1.6979 (indicating moderate lipophilicity).
    • Polar Surface Area: 86.55 Ų (higher polarity due to additional oxygen atoms).
  • Implications: The benzodioxol system increases polarity and hydrogen-bond acceptor count (9 vs.

(b) (E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine ()

  • Structural Differences : Features a pyrazole ring substituted with phenyl and pyrrole groups instead of benzoxazole.
  • Key Properties :
    • Crystal Packing: Forms tetramers via O–H···N hydrogen bonds and C–H···π interactions.
    • Dihedral Angles: 42.69–54.49° between pyrazole and aromatic substituents.
  • Implications : The pyrazole core offers conformational flexibility, contrasting with the planar benzoxazole system. This may affect binding affinity in pharmaceutical contexts .

(c) 4-[(1E)-N-(2-{(E)-[(2-Hydroxyphenyl)methylidene]amino}ethyl)ethanimidoyl]benzene-1,3-diol (HMB) ()

  • Structural Differences: A tetradentate ligand with a hydroxyphenylmethylidene group, used for CdO nanoparticle synthesis.
  • Key Properties: Chelation: Stabilizes Cd(II) ions via four donor atoms (N, O).
  • Implications : Demonstrates the utility of methylidene-hydroxylamine derivatives in materials science, though the target compound’s benzoxazole system may limit metal-binding capacity .

Physical and Chemical Properties (Comparative Table)

Compound Name Core Structure Molecular Weight (g/mol) logP Hydrogen Bond (Donors/Acceptors) Key Applications Reference
N-[(5-Nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine Benzoxazole ~224.16 ~1.2* 1 / 7 Antiviral, Sensors N/A
N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine Benzodioxol 240.17 1.6979 1 / 9 Not reported
(E)-N-{[3-Methyl-1-phenyl-5-(pyrrolyl)pyrazol-4-yl]methylidene}hydroxylamine Pyrazole ~335.35 ~2.5* 1 / 6 Crystallography studies
HMB Ligand Hydroxyphenylmethylidene 330.32 ~0.8* 3 / 8 CdO nanoparticle synthesis

*Estimated values based on structural analogs.

Biological Activity

N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a benzoxazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C9H8N4O3\text{C}_{9}\text{H}_{8}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules. Key mechanisms include:

  • DNA Intercalation : The benzoxazole moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Intermediate Formation : Upon bioreduction, the nitro group can generate reactive intermediates that induce oxidative stress, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:

  • Case Study: Breast Cancer Cell Line (MCF7)
    • Treatment with the compound resulted in a dose-dependent reduction in cell viability.
    • IC50 value was determined to be 25 µM after 48 hours of treatment.
  • Case Study: Lung Cancer Cell Line (A549)
    • The compound induced apoptosis as evidenced by increased annexin V staining.
    • Flow cytometry analysis revealed significant cell cycle arrest at the G2/M phase.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound. For instance, when compared to other benzoxazole derivatives, it exhibited enhanced potency against both bacterial and cancer cell lines.

Compound Activity IC50 / MIC
N-(benzoxazol-2-yl)-4-nitrophenolAntimicrobial50 µg/mL
N-(benzimidazol-2-yl)-4-nitrophenolAnticancer30 µM
This compound Antimicrobial & Anticancer 16 µg/mL & 25 µM

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